molecular formula C6H11F2N B1529580 (R)-3,3-Difluoro-cyclopentanemethanamine CAS No. 1408057-42-0

(R)-3,3-Difluoro-cyclopentanemethanamine

Cat. No.: B1529580
CAS No.: 1408057-42-0
M. Wt: 135.15 g/mol
InChI Key: MBNJAGKPJGONBM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3,3-Difluoro-cyclopentanemethanamine is a useful research compound. Its molecular formula is C6H11F2N and its molecular weight is 135.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Degradation

Research on polyfluoroalkyl chemicals, which include compounds related to (R)-3,3-Difluoro-cyclopentanemethanamine, focuses on their environmental persistence and degradation pathways. Liu and Avendaño (2013) reviewed microbial degradation of these chemicals, highlighting their widespread use in industrial applications and the resulting environmental concerns due to their toxic profiles. The review discussed biodegradability studies and identified knowledge gaps in understanding the environmental fate of these compounds, emphasizing the need for further research in biodegradation pathways and environmental monitoring (Liu & Mejia Avendaño, 2013).

Drug Development Framework

In the pharmaceutical industry, the development of new drugs, possibly involving compounds like this compound, is guided by frameworks that ensure the selection of the right targets and safety profiles. Cook et al. (2014) discussed AstraZeneca's framework, which emphasizes the importance of choosing the right target, patient, tissue, and safety considerations in drug development. This framework is crucial for guiding R&D teams in developing effective and safe drugs (Cook et al., 2014).

Chemical Reaction and Material Science

The study of chemically reacting systems, including those that might involve this compound or its derivatives, is pivotal in materials science. Reddy et al. (2020) investigated the flow of chemically reacting nanofluids over a stretching cylinder, considering factors like activation energy and thermal radiation. Their research contributes to understanding the behavior of such fluids in industrial applications, potentially guiding the development of new materials with enhanced properties (Reddy et al., 2020).

Pharmacology and Toxicology

The pharmacological and toxicological profiles of perfluoroalkyl and polyfluoroalkyl substances, which are related to this compound, have been extensively studied. Lau et al. (2004) provided an overview of the developmental toxicity of these compounds, indicating the need for further research to understand their hazards and implications for human health. This area of research is critical for assessing the safety of new chemical entities in drug development (Lau et al., 2004).

Properties

IUPAC Name

[(1R)-3,3-difluorocyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c7-6(8)2-1-5(3-6)4-9/h5H,1-4,9H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNJAGKPJGONBM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@@H]1CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.